molecular formula C32H23CrN10O8-3 B036267 Solvent Red 8 CAS No. 33270-70-1

Solvent Red 8

Cat. No.: B036267
CAS No.: 33270-70-1
M. Wt: 727.6 g/mol
InChI Key: UQBVUBFCSNOSKT-UHFFFAOYSA-M
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Description

Solvent Red 8, also known by its CAS number 33270-70-1, is a bluish-red metal complex dye . It is used in a variety of applications such as wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings .


Molecular Structure Analysis

The molecular formula of this compound is C32H26CrN10O8 . It is a complex of chromium with two ligands, each ligand being a 2-amino-5-nitrophenol azo-coupled to a 3-methyl-1-phenyl-5-pyrazolone .


Physical and Chemical Properties Analysis

This compound appears as a bluish-red powder . It has good solubility in various solvents such as alcohol, 1-methoxy-2-propanol, 2-ethoxyethanol, MEK, ethyl acetate, and toluene . It also exhibits good heat stability up to 150°C for 30 minutes .

Scientific Research Applications

  • Role in Metallosupramolecular Solids : Cheng‐Peng Li and M. Du (2011) in "Chemical communications" highlighted that solvent effects, like those involving Solvent Red 8, play a critical role in regulating diverse metallosupramolecular solids, which contributes to the design and construction of advanced crystalline materials (Li & Du, 2011).

  • Hazards and Carcinogenic Potential : A study by Engel et al. (2007) in "Dermatology" indicated that this compound, being a synthetic azo pigment, can cleave into carcinogenic amines upon light exposure, posing a potential risk for basal cell carcinoma in humans (Engel et al., 2007).

  • Use in Identifying Textile Dyes : B. V. Kharbade and O. Agrawal (1985) in "Journal of Chromatography A" discovered that a specific solvent system is suitable for identifying natural red dyes in old textiles, indicating the utility of this compound in historical textile analysis (Kharbade & Agrawal, 1985).

  • Impact on Fluorescence and Absorption : Research by T. Azumi et al. (1976) in "Journal of Chemical Physics" showed that the solute-solvent interaction, involving compounds like this compound, affects the edge-excitation red shift in fluorescence, supporting theories on red shift mechanisms (Azumi, Itoh, & Shiraishi, 1976).

  • Synthesis and Performance in Dyeing : Xu De-xian (2011) in "Dyestuffs and coloration" reported on the synthesis of Solvent Red EG, a derivative of this compound, emphasizing its high yield and suitability for thermoplastic dyeing (De-xian, 2011).

  • Potential in Photodynamic Therapy : A study by M. N. Urrutia and C. Ortiz (2013) in "Chemical Physics" suggested that derivatives of this compound, like Neutral Red and its monobrominated variant, show promise as photosensitizers in Photodynamic Therapy (Urrutia & Ortiz, 2013).

  • Solvatochromism and Solvent Polarity Effects : M. Singh et al. (1998) in "Photochemistry and Photobiology" studied this compound's dual solvatochromism, revealing that its fluorescence varies significantly with solvent polarity (Singh, Pal, Bhasikuttan, & Sapre, 1998).

Safety and Hazards

When handling Solvent Red 8, it is advised to avoid breathing in dust and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Properties

IUPAC Name

chromium;4-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4.C16H11N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h2-9,22-23H,1H3;2-9H,1H3;/q;-2;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBVUBFCSNOSKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=CC(=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23CrN10O8-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904371
Record name Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33270-70-1
Record name EINECS 251-436-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033270701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(1-), bis[2,4-dihydro-4-[2-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-.kappa.N1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-.kappa.O3]-, hydrogen (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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